



Application Notes and Protocols for Administration of DHODH Inhibitors in Mice

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Compound of Interest		
Compound Name:	Dhodh-IN-15	
Cat. No.:	B12424948	Get Quote

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1][2] DHODH inhibitors block this pathway, leading to cell cycle arrest and reduced cell proliferation, making them a promising class of therapeutic agents for cancer, autoimmune diseases, and viral infections.[1][4]

These application notes provide a detailed protocol for the administration of a representative DHODH inhibitor, Brequinar (BQ), in mouse models, based on established research. While the specific compound "**Dhodh-IN-15**" was not identified, the following protocols for Brequinar can serve as a comprehensive guide for researchers working with DHODH inhibitors in preclinical mouse studies.

Mechanism of Action

DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, located in the inner mitochondrial membrane.[2][4] It catalyzes the oxidation of dihydroorotate to orotate.[3] DHODH inhibitors bind to the enzyme, blocking its function and thereby depleting the intracellular pool of pyrimidines.[1] This leads to an inhibition of DNA and RNA synthesis, resulting in cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[2][4] The effects of DHODH inhibition can be reversed by supplementing with



uridine, which bypasses the de novo synthesis pathway and replenishes the pyrimidine pool through the salvage pathway.[4][5]

Signaling Pathways

The inhibition of DHODH can impact several cellular signaling pathways:

- P53 Activation and GDF15 Expression: DHODH inhibition can activate the tumor suppressor p53, leading to an increase in the expression and secretion of Growth Differentiation Factor 15 (GDF15).[6][7][8] GDF15 is a cytokine involved in regulating appetite and metabolic balance.[7][8]
- Wnt/β-catenin Signaling: In some cancer types, such as esophageal squamous cell carcinoma, DHODH has been shown to interact with β-catenin, promoting its stability and activating the Wnt/β-catenin signaling pathway.[9] Inhibition of DHODH could potentially modulate this pathway.[9]
- Antigen Presentation: DHODH inhibition has been shown to upregulate the expression of genes involved in the antigen presentation pathway, leading to increased surface expression of MHC-I on cancer cells.[5] This can enhance the efficacy of immune checkpoint blockade therapies.[5]

Experimental Data Summary

The following tables summarize quantitative data from preclinical studies involving the administration of the DHODH inhibitor Brequinar in mice.

Table 1: Dosing and Administration of Brequinar in Mice



Parameter	Details	Reference
Drug	Brequinar (BQ)	[5]
Mouse Strain	C57BL/6J	[5]
Dosage	10 mg/kg	[5]
Administration Route	Intraperitoneal (IP) injection	[5]
Frequency	Daily	[5]
Vehicle	0.9% NaCl	[5]

Table 2: In Vivo Efficacy of Brequinar in a B16F10 Melanoma Mouse Model

Treatment Group	Outcome	Reference
Vehicle	Progressive tumor growth	[5]
Brequinar (10 mg/kg, daily IP)	Additive survival benefit when combined with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1 antibodies)	[5]

Experimental ProtocolsPreparation of Brequinar for In Vivo Administration

Materials:

- Brequinar (BQ) powder
- Sterile 0.9% Sodium Chloride (NaCl) solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-gauge)



Protocol:

- Calculate the required amount of Brequinar based on the desired concentration and the total volume needed for the experiment.
- Weigh the calculated amount of Brequinar powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile 0.9% NaCl to the tube to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μL, the concentration would be 2 mg/mL).
- Vortex the solution thoroughly until the Brequinar is completely dissolved.
- Visually inspect the solution to ensure there are no particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
- The Brequinar solution is now ready for administration. Prepare fresh daily.

In Vivo Administration of Brequinar in a Xenograft Mouse Model

Materials:

- Tumor cells (e.g., B16F10 melanoma cells)
- Matrigel (or other appropriate extracellular matrix)
- Female C57BL/6J mice (6-8 weeks old)
- Prepared Brequinar solution (see protocol above)
- Sterile syringes and needles
- Calipers for tumor measurement
- Animal balance

Protocol:



Tumor Cell Implantation:

- Harvest and count the tumor cells.
- Resuspend the cells in a 1:1 volume ratio of sterile PBS or culture medium and Matrigel.
- \circ Inject the cell suspension (e.g., 1 x 10^5 cells in 100 μ L) subcutaneously into the flank of the mice.

Tumor Growth Monitoring:

- Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

Treatment Administration:

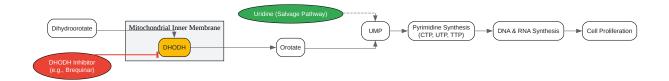
- Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Weigh each mouse to determine the exact injection volume.
- Administer Brequinar (e.g., 10 mg/kg) or vehicle (0.9% NaCl) via intraperitoneal (IP) injection daily.

• Efficacy Assessment:

- Continue to monitor tumor growth and body weight throughout the study.
- At the end of the study (based on tumor size limits or a predetermined time point),
 euthanize the mice according to institutional guidelines.
- Excise the tumors and measure their final weight and volume.
- Tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).



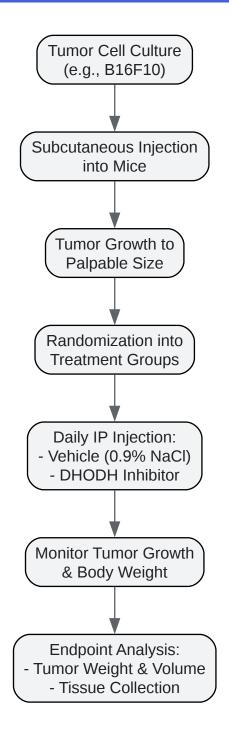
Visualizations



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Caption: Mechanism of action of DHODH inhibitors.

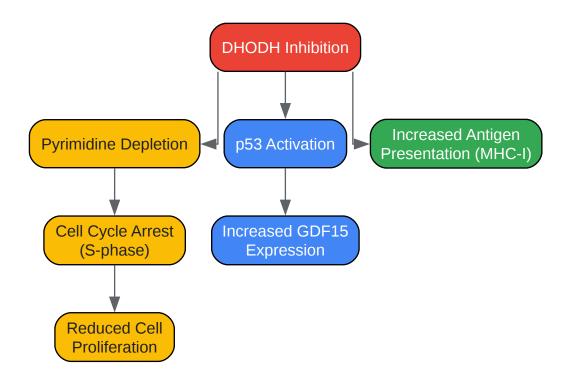




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Caption: In vivo xenograft study workflow.





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Caption: Downstream effects of DHODH inhibition.

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